molecular formula C15H15N3O2S B5647595 5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine

5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B5647595
M. Wt: 301.4 g/mol
InChI Key: RQUMWDDSQJJTJM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its chemical structure and potential biological activities. The thieno[2,3-d]pyrimidin-4-amine scaffold is significant in medicinal chemistry, offering various biological properties.

Synthesis Analysis

The synthesis of 5-arylthieno[2,3-d]pyrimidin-4-amine analogues, including compounds similar to 5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine, involves multi-step reactions. A novel condition for the synthesis includes Knoevenagel condensation followed by the Gewald reaction and subsequent formation of thieno[2,3-d]pyrimidines using formamidine acetate. This method provides a pathway to synthesize derivatives characterized by IR, 1H‐NMR, 13C‐NMR, and CHN analysis (Alizadeh-bami, Mehrabi, & Hosseini‐pour, 2023).

Molecular Structure Analysis

The crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, a closely related compound, has been determined by single-crystal X-ray diffraction, revealing an orthorhombic space group. This provides insights into the compound's molecular geometry and potential interactions in the solid state, which may be relevant for understanding similar compounds (Guillon et al., 2013).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-8-12(13-14(16)17-7-18-15(13)21-8)9-4-5-10(19-2)11(6-9)20-3/h4-7H,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUMWDDSQJJTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=CN=C2S1)N)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7112786

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